molecular formula C15H16N2O5 B2826202 ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate CAS No. 924871-39-6

ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate

Cat. No.: B2826202
CAS No.: 924871-39-6
M. Wt: 304.302
InChI Key: MIPDOLGRRXONLH-UHFFFAOYSA-N
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Description

ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 4-methoxyphenyl group attached to the isoxazole ring, which is further linked to an ethyl ester group through a carbonylamino bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact . These methods often involve the use of alternative reagents and catalysts to achieve the desired product with high efficiency.

Chemical Reactions Analysis

Types of Reactions

ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized isoxazole compounds.

Mechanism of Action

The mechanism of action of ethyl {N}-{[3-(4-methoxyphenyl)isoxazol-5-yl]carbonyl}glycinate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2-[[3-(4-methoxyphenyl)-1,2-oxazole-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-3-21-14(18)9-16-15(19)13-8-12(17-22-13)10-4-6-11(20-2)7-5-10/h4-8H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPDOLGRRXONLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC(=NO1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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